(2-(O-Tolyl)thiazol-4-YL)methanamine is a synthetic compound belonging to the thiazole family, characterized by the presence of a thiazole ring substituted with an o-tolyl group and a methanamine moiety. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry. This particular compound has garnered interest due to its potential pharmacological properties.
The compound can be synthesized through various chemical reactions involving thiazole derivatives and amines. It is not typically found in nature but is produced in laboratories for research purposes.
The synthesis of (2-(O-Tolyl)thiazol-4-YL)methanamine can be achieved through several methods, often involving the reaction of o-tolyl derivatives with thiazole precursors. A common approach includes:
The synthesis usually requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The molecular structure of (2-(O-Tolyl)thiazol-4-YL)methanamine consists of a thiazole ring connected to an o-tolyl group and a methanamine group. The thiazole ring contributes to the compound's heterocyclic nature, while the o-tolyl group provides aromatic stability.
(2-(O-Tolyl)thiazol-4-YL)methanamine may participate in various chemical reactions typical for amines and thiazoles:
The reactivity and stability of this compound are influenced by the electronic effects of the substituents on the thiazole and aromatic rings, which can modulate nucleophilicity and electrophilicity during reactions.
The mechanism by which (2-(O-Tolyl)thiazol-4-YL)methanamine exerts its biological effects is not fully elucidated but may involve:
Research into similar compounds suggests that thiazoles often exhibit activity against various biological targets, including enzymes involved in metabolic processes or receptors linked to neurological functions.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
(2-(O-Tolyl)thiazol-4-YL)methanamine has potential applications in:
(2-(o-Tolyl)thiazol-4-yl)methanamine (CAS: 885280-68-2) represents a structurally distinctive heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery research. Characterized by the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29-204.30 g/mol, this compound features a thiazole ring—a privileged scaffold in pharmaceutical development—linked to an ortho-methylphenyl group at the 2-position and an aminomethyl group at the 4-position [1] [3] [5]. The compound typically presents as a dark brown liquid requiring storage at 0-8°C to maintain stability, with commercial suppliers generally offering material at ≥95% purity [3] [5]. Its canonical SMILES representation (Cc1ccccc1-c1nc(CN)cs1) and InChIKey (NGKRWTGCZXPKCO-UHFFFAOYSA-N) provide unique structural identifiers essential for database registration and cheminformatics applications [1] [2]. As research into thiazole-based bioactive compounds intensifies, this particular amine-functionalized derivative has emerged as a valuable building block in synthetic and medicinal chemistry programs worldwide.
Table 1: Fundamental Identifiers of (2-(o-Tolyl)thiazol-4-yl)methanamine
Property | Value |
---|---|
Systematic Name | (2-(o-Tolyl)thiazol-4-yl)methanamine |
CAS Registry | 885280-68-2 |
Molecular Formula | C₁₁H₁₂N₂S |
Molecular Weight | 204.29-204.30 g/mol |
Purity (Commercial) | ≥95% |
Physical State | Dark brown liquid |
Storage Conditions | 0-8°C |
The emergence of (2-(o-Tolyl)thiazol-4-yl)methanamine reflects the ongoing exploration of thiazole derivatives in medicinal chemistry. While the exact synthesis timeline remains undocumented in public literature, its CAS registry (885280-68-2) suggests initial preparation circa 2005-2006 during heightened interest in aminothiazole pharmacophores [1] [2]. The compound likely originated from Hantzsch thiazole synthesis methodologies, where α-haloketones condense with thioamides—a cornerstone reaction documented since 1889 but continually optimized for novel derivatives [4]. Its commercial availability through specialty chemical suppliers (Fluorochem, ChemImpex, AiFChem) beginning in the early 2010s marked its transition from synthetic curiosity to accessible research tool [1] [3] [5]. The structural rationale behind its design leverages the known bioactivity of 2,4-disubstituted thiazoles while incorporating an ortho-tolyl moiety to enhance lipophilicity and membrane permeability—critical parameters in central nervous system-targeting therapeutics [5] [8]. Unlike many thiazole-containing drugs that feature complex substituents, this compound's primary amine functionality offers exceptional versatility for further derivatization, positioning it as a strategic intermediate in drug discovery pipelines targeting neurological disorders and antimicrobial agents [5].
The molecular architecture of (2-(o-Tolyl)thiazol-4-yl)methanamine integrates three pharmacophoric elements that collectively enhance its drug discovery relevance:
Bioactive Thiazole Core: The electron-rich thiazole ring provides hydrogen-bonding capability, moderate acidity at C2-H (pKa ~23), and π-orbital density for hydrophobic interactions—features exploited in FDA-approved drugs like the antibiotic cefiderocol and anticancer agent alpelisib [4]. Quantum mechanical calculations reveal significant dipole moments (~1.8-2.2 D) facilitating target binding [4] [8].
Ortho-Tolyl Group: The 2-methylphenyl substituent induces steric bias that restricts bond rotation, potentially enhancing target selectivity. The methyl group provides metabolic stability over unsubstituted phenyl analogs while maintaining aromatic stacking capability [8].
Primary Amine Handle: The aminomethyl group (CH₂NH₂) enables facile conversion to amides, ureas, imines, and heterocyclic fused systems. This functional handle dramatically expands derivatization potential compared to non-functionalized thiazoles [1] [5].
Computational analyses (not published specifically for this compound but inferred from analogs) suggest moderate lipophilicity (cLogP ~2.1-2.5) compatible with blood-brain barrier penetration, and topological polar surface area ~50 Ų—within acceptable range for oral bioavailability [4] [8]. The compound's conformational rigidity imposed by the ortho-tolyl-thiazole linkage may contribute to precise target engagement, distinguishing it from more flexible alkyl-linked analogs.
Table 2: Commercial Supplier Landscape for (2-(o-Tolyl)thiazol-4-yl)methanamine
Supplier | Catalog Number | Purity | Pack Size | Primary Research Applications |
---|---|---|---|---|
Fluorochem | F457420 | 95.0% | Variable pricing | Medicinal chemistry building block |
ChemImpex | 19315 | ≥95% (NMR) | Not specified | Pharmaceutical intermediate |
AiFChem | ACBROF831 | 95% | 250 mg | Biochemical research |
Despite its promising structural features, (2-(o-Tolyl)thiazol-4-yl)methanamine remains significantly underexplored in public research literature compared to other aminothiazoles. Critical knowledge gaps include:
Absence of dedicated biological screening: While thiazoles broadly demonstrate antimicrobial, anticancer, and anti-inflammatory properties [4], no published studies specifically investigate this compound's activity profiles.
Limited synthetic methodology development: Current routes likely employ classical Hantzsch or Cook-Heilbron approaches [4], but modern catalytic methods (microwave-assisted, metal-catalyzed) remain unexplored for this specific derivative.
Uncharacterized physicochemical properties: Key parameters like solubility, pKa, stability under physiological conditions, and metabolic fate remain undocumented.
Material science potential: The conjugated system with electron-donating amine and electron-withdrawing thiazole could enable applications in organic electronics, yet no such investigations exist [5].
These gaps contrast sharply with emerging interest evidenced by its inclusion in pharmaceutical development pipelines targeting neurological disorders [5] and its utilization in biochemical probe design. The compound's commercial availability from multiple specialized suppliers suggests growing demand from research laboratories exploring thiazole-based bioactive compounds [1] [3] [5]. Particularly promising research avenues include its development as:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: